2-Methyl-6-(trifluoromethyl)nicotinoyl chloride
CAS No.: 261635-98-7
Cat. No.: VC2333634
Molecular Formula: C8H5ClF3NO
Molecular Weight: 223.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 261635-98-7 |
|---|---|
| Molecular Formula | C8H5ClF3NO |
| Molecular Weight | 223.58 g/mol |
| IUPAC Name | 2-methyl-6-(trifluoromethyl)pyridine-3-carbonyl chloride |
| Standard InChI | InChI=1S/C8H5ClF3NO/c1-4-5(7(9)14)2-3-6(13-4)8(10,11)12/h2-3H,1H3 |
| Standard InChI Key | NXGBKYDPTQMSFS-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=N1)C(F)(F)F)C(=O)Cl |
| Canonical SMILES | CC1=C(C=CC(=N1)C(F)(F)F)C(=O)Cl |
Introduction
Compound Identification and Nomenclature
2-Methyl-6-(trifluoromethyl)nicotinoyl chloride is a substituted nicotinoyl chloride derivative featuring a trifluoromethyl group at the 6-position and a methyl group at the 2-position of the pyridine ring. This compound serves as an important building block in organic synthesis due to its reactive acyl chloride functionality.
Basic Identifiers
The compound is uniquely identified through various systematic naming conventions and numerical identifiers as shown in Table 1.
Table 1: Identification Parameters of 2-Methyl-6-(trifluoromethyl)nicotinoyl Chloride
| Parameter | Value |
|---|---|
| CAS Registry Number | 261635-98-7 |
| Molecular Formula | C₈H₅ClF₃NO |
| Molecular Weight | 223.58 g/mol |
| European Community (EC) Number | 670-663-4 |
| IUPAC Name | 2-methyl-6-(trifluoromethyl)pyridine-3-carbonyl chloride |
| MDL Number | MFCD02091398 |
Synonyms and Alternative Nomenclature
The compound is known by several synonyms in scientific literature and commercial catalogs, which aids in cross-referencing across various databases :
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2-methyl-6-(trifluoromethyl)nicotinoyl chloride
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2-methyl-6-(trifluoromethyl)pyridine-3-carbonyl chloride
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3-Pyridinecarbonyl chloride, 2-methyl-6-(trifluoromethyl)-
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2-Methyl-6-(trifluoromethyl)-3-pyridinecarbonyl chloride
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6-(trifluoromethyl)-2-methylpyridine-3-carbonyl chloride
Chemical Structure and Properties
Structural Characteristics
2-Methyl-6-(trifluoromethyl)nicotinoyl chloride features a pyridine core with three functional groups: a methyl substituent at the 2-position, a trifluoromethyl group at the 6-position, and an acyl chloride group at the 3-position. The presence of these groups significantly influences the compound's reactivity patterns and physicochemical properties .
The trifluoromethyl group contributes to the compound's lipophilicity and alters the electronic properties of the pyridine ring through its strong electron-withdrawing effect. Simultaneously, the acyl chloride moiety serves as a reactive center for numerous transformations, particularly nucleophilic substitution reactions.
Physicochemical Properties
The compound exhibits specific physicochemical characteristics that determine its behavior in various reaction conditions and applications, as detailed in Table 2.
Table 2: Physicochemical Properties of 2-Methyl-6-(trifluoromethyl)nicotinoyl Chloride
The relatively high LogP value (2.78780) indicates significant lipophilicity, suggesting good membrane permeability potential, which is relevant for pharmaceutical applications. The compound is moisture-sensitive due to the reactive acyl chloride moiety, which readily undergoes hydrolysis in the presence of water .
Synthesis and Preparation Methods
General Synthetic Routes
2-Methyl-6-(trifluoromethyl)nicotinoyl chloride is typically synthesized through the chlorination of the corresponding carboxylic acid. The most common approach involves treating 2-methyl-6-(trifluoromethyl)nicotinic acid with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) .
The general reaction can be represented as:
2-methyl-6-(trifluoromethyl)nicotinic acid + SOCl₂ → 2-methyl-6-(trifluoromethyl)nicotinoyl chloride + SO₂ + HCl
This reaction typically proceeds under reflux conditions, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF) to enhance the reaction rate and yield.
Laboratory-Scale Production
For laboratory-scale production, the synthesis generally follows these steps:
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Dissolving 2-methyl-6-(trifluoromethyl)nicotinic acid in an appropriate anhydrous solvent (typically dichloromethane or toluene)
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Addition of a slight excess of thionyl chloride
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Refluxing the mixture for 2-4 hours
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Removal of excess thionyl chloride and solvent under reduced pressure
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Purification of the product through distillation or recrystallization if necessary
The reaction requires anhydrous conditions to prevent hydrolysis of both the reagent and the product. Yields typically range from 75-90% depending on the specific conditions employed.
Chemical Reactivity
General Reactivity Patterns
The reactivity of 2-methyl-6-(trifluoromethyl)nicotinoyl chloride is primarily dictated by the acyl chloride functional group, which readily undergoes nucleophilic substitution reactions. The trifluoromethyl group also influences reactivity by withdrawing electron density from the pyridine ring, making it less susceptible to electrophilic attacks while enhancing the electrophilicity of the carbonyl carbon.
Amidation Reactions
One of the most common transformations involves reaction with amines to form amides:
2-methyl-6-(trifluoromethyl)nicotinoyl chloride + R-NH₂ → 2-methyl-6-(trifluoromethyl)-N-R-nicotinamide + HCl
These reactions typically occur at room temperature or below, often in the presence of a base such as triethylamine or pyridine to neutralize the generated HCl.
Esterification
Reactions with alcohols lead to the formation of esters:
2-methyl-6-(trifluoromethyl)nicotinoyl chloride + R-OH → 2-methyl-6-(trifluoromethyl)nicotinic acid R-ester + HCl
This transformation often requires basic conditions or catalysts to proceed efficiently.
Hydrolysis
In the presence of water, especially under basic conditions, the compound hydrolyzes to regenerate the corresponding carboxylic acid:
2-methyl-6-(trifluoromethyl)nicotinoyl chloride + H₂O → 2-methyl-6-(trifluoromethyl)nicotinic acid + HCl
This reaction underscores the need for anhydrous conditions during handling and storage.
Applications in Chemical Research and Industry
Pharmaceutical Intermediates
The compound serves as a valuable intermediate in the synthesis of pharmaceutically active compounds, particularly those requiring the incorporation of a 2-methyl-6-(trifluoromethyl)nicotinoyl moiety. The trifluoromethyl group is particularly significant in medicinal chemistry due to its ability to enhance metabolic stability and membrane permeability of drug candidates .
Building Block in Heterocyclic Chemistry
As a functionalized pyridine derivative, the compound is employed in constructing complex heterocyclic structures with potential applications in materials science and agrochemistry. The acyl chloride functionality provides a convenient handle for introducing the pyridine scaffold into larger molecular architectures.
Research Applications
In chemical research, 2-methyl-6-(trifluoromethyl)nicotinoyl chloride is utilized in studies exploring structure-activity relationships of biologically active compounds containing the trifluoromethylpyridine motif. Its controlled reactivity makes it suitable for selective functionalization strategies in complex molecule synthesis.
Comparison with Related Compounds
Structural Analogs
There are several structural analogs of 2-methyl-6-(trifluoromethyl)nicotinoyl chloride that differ in substitution patterns. Table 3 compares some key properties of these related compounds.
Table 3: Comparison of 2-Methyl-6-(trifluoromethyl)nicotinoyl Chloride with Structural Analogs
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|---|
| 2-Methyl-6-(trifluoromethyl)nicotinoyl chloride | 261635-98-7 | C₈H₅ClF₃NO | 223.58 | Reference compound |
| 6-(Trifluoromethyl)nicotinoyl chloride | 358780-13-9 | C₇H₃ClF₃NO | 209.55 | Lacks 2-methyl group |
| 2-Chloro-6-(trifluoromethyl)nicotinoyl chloride | 1186306-84-2 | C₇H₂Cl₂F₃NO | 243.99 | 2-chloro instead of 2-methyl |
Reactivity Differences
The methyl group at the 2-position of 2-methyl-6-(trifluoromethyl)nicotinoyl chloride provides steric hindrance and inductive effects that can alter its reactivity compared to 6-(trifluoromethyl)nicotinoyl chloride . This substitution pattern affects the electrophilicity of the carbonyl carbon and the susceptibility of the pyridine ring to further transformations.
When compared to 2-chloro-6-(trifluoromethyl)nicotinoyl chloride, the difference in electronic effects between the chloro and methyl substituents leads to distinct reactivity profiles, particularly in nucleophilic aromatic substitution reactions of the pyridine ring .
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